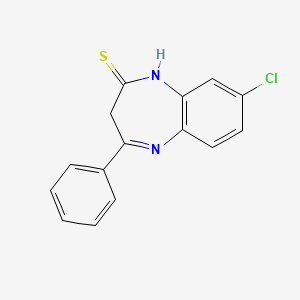
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is characterized by the presence of a thione group at the 2-position and a chlorine atom at the 8-position, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- typically involves the Michael addition reaction. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with α,β-unsaturated esters, such as fumaric esters, under solvent-free conditions and conventional heating . The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetra butyl ammonium bromide (TBAB), which act as a non-toxic base and a green media, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including anxiolytic and anticonvulsant properties.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding increases the frequency of chloride channel openings, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neuronal excitability . This mechanism is similar to other benzodiazepines, which enhance the effect of the neurotransmitter GABA.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Midazolam: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine.
Uniqueness
2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- is unique due to the presence of the thione group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other benzodiazepines. The chlorine atom at the 8-position also contributes to its unique pharmacological profile .
Properties
CAS No. |
67259-58-9 |
|---|---|
Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
8-chloro-4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-12-14(8-11)18-15(19)9-13(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI Key |
YDQHMLKPJWZHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)NC1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
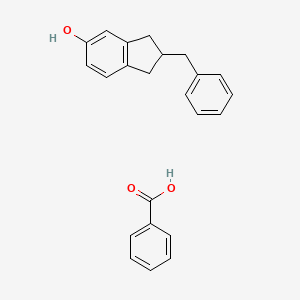
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)

![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

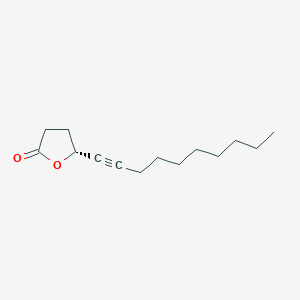
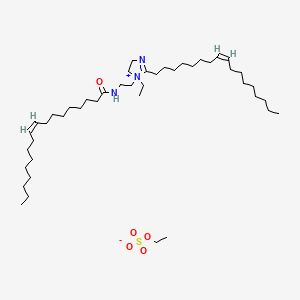
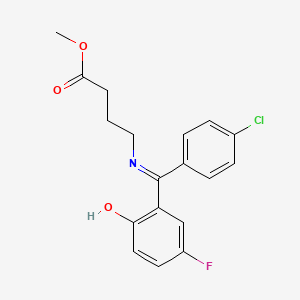
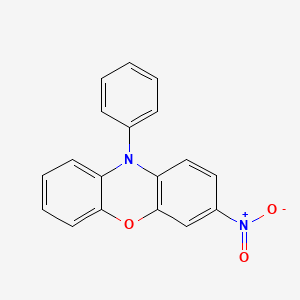
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
